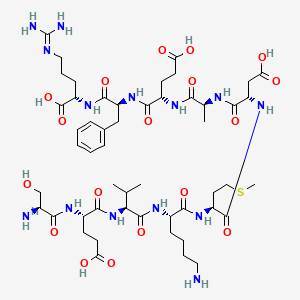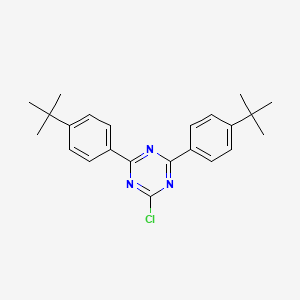
Sodium 4-hydroxybenzenesulfonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxybenzenesulfonate hydrate, also known as sodium phenol-4-sulfonate hydrate, is an organic compound with the molecular formula C6H5NaO4S·xH2O. It is a sodium salt of 4-hydroxybenzenesulfonic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzenesulfonate hydrate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Phenol is reacted with concentrated sulfuric acid at elevated temperatures to form 4-hydroxybenzenesulfonic acid.
Neutralization: The resulting 4-hydroxybenzenesulfonic acid is then neutralized with sodium hydroxide to produce sodium 4-hydroxybenzenesulfonate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phenol and sulfuric acid are continuously fed and reacted. The product is then neutralized, purified, and crystallized to obtain the hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-hydroxybenzenesulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxybenzenesulfonate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals.
Wirkmechanismus
The mechanism of action of sodium 4-hydroxybenzenesulfonate hydrate involves its ability to participate in various chemical reactions due to the presence of the hydroxyl and sulfonate groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in diverse applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfonate
- Sodium p-toluenesulfonate
- Sodium 2-hydroxybenzenesulfonate
Comparison: Sodium 4-hydroxybenzenesulfonate hydrate is unique due to the presence of both hydroxyl and sulfonate groups on the benzene ring, which imparts distinct chemical reactivity and solubility properties. Compared to sodium benzenesulfonate, it has an additional hydroxyl group, making it more reactive in certain chemical reactions. Sodium p-toluenesulfonate has a methyl group instead of a hydroxyl group, leading to different reactivity and applications. Sodium 2-hydroxybenzenesulfonate has the hydroxyl group in a different position, affecting its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
28469-73-0 |
|---|---|
Molekularformel |
C6H6NaO4S |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
sodium;4-hydroxybenzenesulfonate;hydrate |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
InChI-Schlüssel |
ULUPAWKAWBVCAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
28469-73-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















